1-[3-(Pyrazin-2-yloxy)phenyl]-3-[3-(trifluoromethyl)phenyl]urea
Overview
Description
1-[3-(Pyrazin-2-yloxy)phenyl]-3-[3-(trifluoromethyl)phenyl]urea is an organic compound with the molecular formula C18H13F3N4O2 This compound is known for its unique structure, which includes a pyrazin-2-yloxy group and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Pyrazin-2-yloxy)phenyl]-3-[3-(trifluoromethyl)phenyl]urea typically involves the reaction of 3-(trifluoromethyl)aniline with 3-(pyrazin-2-yloxy)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing industrial purification techniques such as recrystallization or distillation to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Pyrazin-2-yloxy)phenyl]-3-[3-(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazin-2-yloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the phenyl and pyrazin-2-yloxy groups.
Reduction: Reduced forms of the urea linkage and aromatic rings.
Substitution: Substituted derivatives at the pyrazin-2-yloxy group.
Scientific Research Applications
1-[3-(Pyrazin-2-yloxy)phenyl]-3-[3-(trifluoromethyl)phenyl]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 1-[3-(Pyrazin-2-yloxy)phenyl]-3-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to altered cellular signaling and potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-[4-(Pyridin-4-yloxy)phenyl]-3-[3-(trifluoromethyl)phenyl]urea: Similar structure but with a pyridin-4-yloxy group instead of a pyrazin-2-yloxy group.
1-[3-(Pyridin-2-yloxy)phenyl]-3-[3-(trifluoromethyl)phenyl]urea: Similar structure with a pyridin-2-yloxy group.
Uniqueness
1-[3-(Pyrazin-2-yloxy)phenyl]-3-[3-(trifluoromethyl)phenyl]urea is unique due to the presence of the pyrazin-2-yloxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
1-(3-pyrazin-2-yloxyphenyl)-3-[3-(trifluoromethyl)phenyl]urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N4O2/c19-18(20,21)12-3-1-4-13(9-12)24-17(26)25-14-5-2-6-15(10-14)27-16-11-22-7-8-23-16/h1-11H,(H2,24,25,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIJRMWCGCCZCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC(=CC=C2)OC3=NC=CN=C3)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201174787 | |
Record name | N-[3-(2-Pyrazinyloxy)phenyl]-N′-[3-(trifluoromethyl)phenyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201174787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866157-03-1 | |
Record name | N-[3-(2-Pyrazinyloxy)phenyl]-N′-[3-(trifluoromethyl)phenyl]urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866157-03-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[3-(2-Pyrazinyloxy)phenyl]-N′-[3-(trifluoromethyl)phenyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201174787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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